molecular formula C6H6IO3P B1655672 (4-Iodophenyl)phosphonic acid CAS No. 4042-59-5

(4-Iodophenyl)phosphonic acid

Cat. No. B1655672
CAS RN: 4042-59-5
M. Wt: 283.99 g/mol
InChI Key: JYYQBKVHXNUMJT-UHFFFAOYSA-N
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Description

“(4-Iodophenyl)phosphonic acid” is a type of organophosphorus compound . It is used as a macroinitiator for polymerization . The molecule is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom .


Synthesis Analysis

The synthesis of phosphonic acids can be achieved through various methods. These include the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure (a two-step reaction that involves bromotrimethylsilane followed by methanolysis) .


Molecular Structure Analysis

The molecular formula of “(4-Iodophenyl)phosphonic acid” is C6H6IO3P . It has an average mass of 283.988 Da and a monoisotopic mass of 283.909912 Da .


Chemical Reactions Analysis

Phosphonic acids, including “(4-Iodophenyl)phosphonic acid”, play a significant role in separation science and technology. Their unique and versatile properties, such as variable oxidation states, multivalence, asymmetry, and metal-binding properties, enable selective separations through different mechanisms .


Physical And Chemical Properties Analysis

“(4-Iodophenyl)phosphonic acid” has a density of 2.2±0.1 g/cm3, a boiling point of 411.2±47.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has a molar refractivity of 49.5±0.4 cm3, a polar surface area of 67 Å2, and a molar volume of 130.8±5.0 cm3 .

Scientific Research Applications

1. Chemical Synthesis and Functionalization

Phosphonic acids, including (4-Iodophenyl)phosphonic acid, are crucial in various chemical syntheses due to their structural similarity to phosphate moieties and their coordination or supramolecular properties. These acids are utilized in the synthesis of hybrid materials, functionalization of surfaces, and in the design of supramolecular materials (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

2. Material Science and Engineering

In material science, (4-Iodophenyl)phosphonic acid derivatives have been used to create polymeric electrolyte membranes for fuel cell applications, demonstrating excellent thermal and oxidative stability (Liu, Robertson, Guiver, Shi, Navessin, & Holdcroft, 2006). Additionally, microporous materials utilizing bisphosphonates have been synthesized for specific surface areas and acid properties, relevant in catalysis and material chemistry (Gómez-Alcántara, Cabeza, Moreno-Real, Aranda, & Clearfield, 2006).

3. Electronics and Optoelectronics

Phosphonic acids are increasingly used in the development of organic electronic devices, photovoltaic cells, and (opto)electronic devices due to their ability to modify surface and interface properties in hybrid or composite materials (Guerrero, Alauzun, Granier, Laurencin, & Mutin, 2013).

4. Medicinal Chemistry

In medicinal chemistry, the structural motif of aminophosphonic acids, which includes derivatives of (4-Iodophenyl)phosphonic acid, has been explored for its broad impact on physiological and pathological processes. These compounds are known for enzyme inhibition and have applications ranging from agrochemistry to medicine (Mucha, Kafarski, & Berlicki, 2011).

5. Environmental and Agricultural Applications

Phosphonic acids, like (4-Iodophenyl)phosphonic acid, have been used in environmental and agricultural contexts, particularly in the production of broad specificity antibodies against organophosphorus pesticides, demonstrating their utility in biosensor assays and analytical applications (Alcocer, Dillon, Manning, Doyen, Lee, Daly, O’Kennedy, & Morgan, 2000).

Safety And Hazards

“(4-Iodophenyl)phosphonic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While the specific future directions for “(4-Iodophenyl)phosphonic acid” are not mentioned in the search results, phosphorus-containing compounds, including phosphonic acids, have found use in numerous fields, especially chemistry and biochemistry . Their valorization could significantly augment the viability of lignocellulose biorefineries .

properties

IUPAC Name

(4-iodophenyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IO3P/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYQBKVHXNUMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1P(=O)(O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50300981
Record name (4-iodophenyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Iodophenyl)phosphonic acid

CAS RN

4042-59-5
Record name NSC140273
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140273
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-iodophenyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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